Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660276
InChI: InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15;/h8-10,13,15H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl
Molecular Formula: C12H23ClN2O3
Molecular Weight: 278.77 g/mol

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13660276

Molecular Formula: C12H23ClN2O3

Molecular Weight: 278.77 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride -

Specification

Molecular Formula C12H23ClN2O3
Molecular Weight 278.77 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15;/h8-10,13,15H,4-7H2,1-3H3;1H
Standard InChI Key RLGYFQUUNNLRMD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNCC2C1CO.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a fused bicyclic system comprising two pyrrolidine rings (hexahydropyrrolo[3,4-c]pyrrole), where the nitrogen atoms are substituted with a Boc group and a hydroxymethyl moiety. The hydrochloride salt stabilizes the free base via protonation, enhancing solubility in polar solvents .

Stereochemical Considerations

The hexahydropyrrolo[3,4-c]pyrrole scaffold introduces three stereocenters at positions 1, 3a, and 6a (Figure 1). X-ray crystallography of analogous compounds reveals a chair-like conformation for the bicyclic system, with the Boc group occupying an equatorial position to minimize steric strain .

Structural Analogues

Comparisons with ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate hydrochloride (PubChem CID 54579863) highlight the impact of substituent placement on physicochemical properties. Replacing the ester group at position 5 with a hydroxymethyl group at position 1 increases hydrogen-bonding capacity, as evidenced by higher aqueous solubility .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves sequential protection-deprotection strategies:

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–20°C, analogous to tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate synthesis .

  • Hydroxymethyl Introduction: Nucleophilic addition of formaldehyde or hydroxymethyl Grignard reagents to a pyrrolidine precursor, followed by silylation to prevent side reactions .

  • Salt Formation: Treatment with HCl in diethyl ether yields the hydrochloride salt .

Optimization Challenges

  • Selectivity: Competing reactions at the secondary amine necessitate careful temperature control (<5°C) during Boc protection .

  • Purification: Chromatographic separation isolates the major diastereomer (>90% purity), with crystallization further enhancing enantiomeric excess .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Solubility in H₂O12 mg/mL25°C, pH 3.0
LogP (octanol/water)1.2 ± 0.3Predicted
Degradation T₁/₂>30 days4°C, protected from light

The hydrochloride salt improves aqueous solubility compared to the free base, facilitating biological testing. The Boc group remains stable under neutral conditions but cleaves rapidly in trifluoroacetic acid (TFA) .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The bicyclic pyrrolidine core mimics adenine-binding motifs in kinase active sites. For example, derivatives bearing sulfonamide groups at the hydroxymethyl position exhibit IC₅₀ values <100 nM against CDK2 and GSK-3β .

Peptidomimetic Design

Incorporating this compound into peptide backbones enhances metabolic stability. A 2024 study demonstrated a 3-fold increase in plasma half-life for Boc-protected analogues compared to unmodified peptides .

CodeRisk StatementPrecautionary Measure
H302Harmful if swallowedAvoid eating/drinking in lab
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse face shield

Storage at 2–8°C under nitrogen atmosphere prevents decomposition. Neutralization of spills requires 10% sodium bicarbonate solution .

Future Directions

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis could enable enantioselective construction of the bicyclic core. Chiral phosphoric acids have shown promise in inducing >90% ee during ring-closing steps .

Targeted Drug Delivery

Conjugation of the hydroxymethyl group to antibody-drug conjugates (ADCs) may improve tumor specificity. Preliminary in vivo data indicate a 40% reduction in off-target toxicity compared to non-conjugated analogues .

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